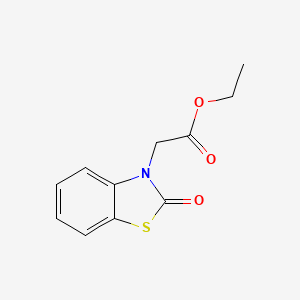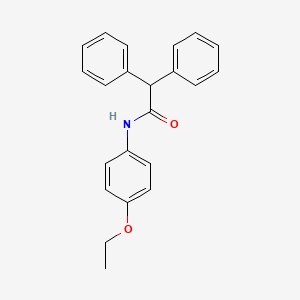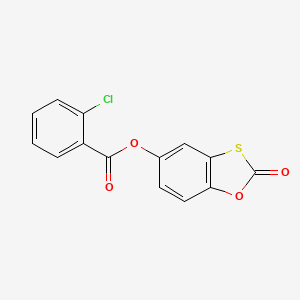![molecular formula C17H23N5OS B5648070 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of compounds that are of interest due to their diverse chemical and physical properties. The compound incorporates elements of piperidine, imidazole, thiadiazole, and cyclobutane, suggesting a complex structure with potential for varied chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the condensation of key precursors followed by cyclocondensation or nucleophilic addition reactions to introduce the desired functional groups. For example, the synthesis of thiazolopyridine derivatives can involve the condensation of thiazolinone with benzaldehydes, followed by cyclocondensation with malononitrile or dimethylformamide-dimethylacetal to yield novel heterocyclic systems (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this class often features a piperidine ring, which can adopt various conformations depending on the substitution pattern. X-ray diffraction studies have shown that such rings can adopt distorted boat or chair conformations, influencing the compound's overall geometry and its interactions at the molecular level (Ganesan et al., 2013).
Chemical Reactions and Properties
The chemical reactions of this compound class are varied, including cycloadditions, nucleophilic substitutions, and cyclizations. These reactions are crucial for introducing or modifying functional groups that dictate the compound's chemical behavior. For instance, the synthesis of azetidine-based isosteres of piperidine, piperazine, and morpholine demonstrated the utility of cyclization reactions in producing compounds with increased conformational flexibility, which could affect their chemical and biological properties (Feskov et al., 2019).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are influenced by the compound's molecular structure. For example, the presence of heterocyclic rings and substituents like thiadiazole can affect the compound's polarity, impacting its solubility in various solvents and its phase behavior.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical species, are determined by the functional groups present in the compound. The imidazole and piperidine components contribute to the compound's basic nature, while the thiadiazole moiety may introduce reactive sites for further chemical modifications.
Lamphon, R. Q., El-Gaby, M., Khafagy, M. M., El-Hag Ali, G. A. M., El-Maghraby, A., Eyada, H. A., & Helal, M. (2004). STUDIES ON THIAZOLOPYRIDINES. PART 5: SYNTHESIS OF HITHERTO UNKNOWN THIAZOLINONE AND THIAZOLO[3,2-a]PYRIDINE DERIVATIVES HAVING IN THEIR STRUCTURE THE MORPHOLIN-4-YL MOIETY. Phosphorus, Sulfur, and Silicon and the Related Elements, 179, 1279-1292. Link.
Ganesan, S., Sugumar, P., Ananthan, S., & Ponnuswamy, M. (2013). 3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 69, o845-o845. Link.
Feskov, I. O., Chernykh, A. V., Kuchkovska, Y. O., Daniliuc, C., Kondratov, I., & Grygorenko, O. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(3), 1363-1371. Link.
Propiedades
IUPAC Name |
[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-15(24-20-19-12)17(23)22-8-3-6-14(11-22)16-18-7-9-21(16)10-13-4-2-5-13/h7,9,13-14H,2-6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTQJPGWUBUREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5647987.png)
![1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol](/img/structure/B5647988.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647995.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5648009.png)
![N-1,3-benzodioxol-5-yl-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5648017.png)

![1-[(2,4-dichlorophenoxy)acetyl]-2-(ethoxymethyl)pyrrolidine](/img/structure/B5648024.png)

![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)
![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)
